Methyl 6-acetylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 6-acetylpicolinate often involves complex reactions that provide pathways to pharmacologically interesting structures. For instance, a domino reaction involving cyclic sulfamidate imines with Morita-Baylis-Hillman acetates of nitroolefins/nitrodienes in the presence of an organic base has been highlighted as a novel strategy. This approach yields compounds with functionalities on aryl rings, showcasing the synthetic flexibility and potential of methyl 6-acetylpicolinate analogs (Majee, Biswas, Mobin, & Samanta, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 6-acetylpicolinate, such as various acetyl derivatives, is often determined through X-ray diffraction and characterized by specific crystal systems and conformational properties. These studies reveal the detailed arrangement of atoms within the molecule and provide insights into its chemical behavior and reactivity (Takeda, Kaiya, Yasuoka, & Kasai, 1978).
Safety And Hazards
Methyl 6-acetylpicolinate is used in laboratory settings and should be handled with appropriate safety measures. The safety data sheet for Methyl 6-acetylpicolinate suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .
properties
IUPAC Name |
methyl 6-acetylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHNHGPZHQYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465030 |
Source
|
Record name | Methyl 6-acetylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetylpicolinate | |
CAS RN |
110144-24-6 |
Source
|
Record name | Methyl 6-acetylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.